molecular formula C10H14Cl2N2 B2464000 1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride CAS No. 1093232-60-0

1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride

Cat. No. B2464000
CAS RN: 1093232-60-0
M. Wt: 233.14
InChI Key: GZQJGESMXWQLHS-UHFFFAOYSA-N
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Description

“1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride” is a chemical compound . The 3-azabicyclo[3.1.0]hexyl ring system, which is a part of this compound, is a conformationally constrained bicyclic isostere for the piperidine motif. It displays diverse biological activities and has great potential in the pharmaceutical industry .


Synthesis Analysis

A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time. The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, excellent functional group tolerance, and gives the desired products in moderate to excellent yields . A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has also been presented .


Molecular Structure Analysis

The 3-azabicyclo[3.1.0]hexyl ring system is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation . This ring system is a conformationally constrained bicyclic isostere for the piperidine motif .


Chemical Reactions Analysis

The synthesis of 3-azabicyclo[3.1.0]hexanes involves various chemical reactions. For example, the intramolecular cyclopropanation, such as metal-catalyzed oxidative cyclization of 1,6-enynes and cyclopropanation of N-allylamino acid dimethylamides using Ti (ii) reagents . Furthermore, the intermolecular cyclization of 3-pyrrolines and metal carbenoids was also a useful tool to construct this core structure .

Scientific Research Applications

Azabicyclohexanes in Asymmetric Synthesis

  • Synthesis of Pharmacologically Active Products : Azabicyclo[3.1.0]hexane-1-ols, derived from amino acid derivatives, serve as intermediates for asymmetric synthesis of pharmacologically active products. They undergo selective rearrangements leading to pyrrolidinones, dihydropyridinones, and tricyclopiperidinones (Jida, Guillot, & Ollivier, 2007).

Chiral Pyrrolidine Derivatives

  • Synthesis from Pyroglutamic Acid : Chiral pyrrolidine derivatives, crucial in medicinal chemistry, have been synthesized starting from pyroglutamic acid, showing the versatility of azabicyclohexanes in synthesizing nitrogen-containing heterocycles (Nagasaka & Imai, 1997).

Application in Organic Synthesis

  • Synthesis of Diverse Heterocycles : These compounds facilitate the synthesis of diverse heterocycles including pyrrolidines and piperidines, highlighting their importance in the field of organic synthesis (Hayashi et al., 2009).

Anticancer Activity

  • Development of Anticancer Compounds : Spiro[cyclopropa[a]pyrrolizine]- and spiro[3-azabicyclo[3.1.0]hexane]oxindoles show potential in the development of anticancer drugs, indicating the role of azabicyclohexanes in therapeutic applications (Filatov et al., 2017).

Novel Reaction Mechanisms

  • Photoelectrocyclization-Nucleophilic Ring Opening Sequence : Research on pyridinium salt photoelectrocyclization and nucleophilic bicyclic aziridine ring opening sequence shows the complex reactions these compounds can undergo, contributing to innovative organic synthesis strategies (Ling, Yoshida, & Mariano, 1996).

Azaheterocycles Synthesis

  • Intramolecular Cyclopropanation for Azaheterocycles : The development of methods for intramolecular cyclopropanation of N-allyl enamine carboxylates into 3-azabicyclo[3.1.0]hex-2-enes demonstrates their role in azaheterocycles synthesis, a significant area in drug discovery (Toh et al., 2014).

Modular Approach to Bioactive Compounds

  • Enantioselective Synthesis of Azabicyclohexanes : Research on the enantioselective synthesis of azabicyclohexanes underscores their significance in creating bioactive compounds with potential pharmaceutical applications (Snieckus & da Frota, 2017).

Mechanism of Action

The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and has great potential in the pharmaceutical industry . Representative examples of this type of application are potent μ opioid receptor antagonist 1 for the treatment of pruritus, the ketohexokinase (KHK) inhibitor 2 for the treatment of non-alcoholic fatty liver disease (NAFLD), muscarinic receptor antagonist 3, and T-type calcium channel inhibitor 4 .

Future Directions

The 3-azabicyclo[3.1.0]hexane ring system has shown great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation . The development of more efficient and practical synthesis methods for these compounds could have significant implications for the pharmaceutical industry.

properties

IUPAC Name

1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.2ClH/c1-2-8(5-11-3-1)10-4-9(10)6-12-7-10;;/h1-3,5,9,12H,4,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWJMPWGCFWVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CN=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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